4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate
4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate
Pyridinoline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pyridinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. Pyridinoline has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood.
Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
63800-01-1
VCID:
VC0042742
InChI:
InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
SMILES:
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Molecular Formula:
C₁₈H₂₈N₄O₈
Molecular Weight:
428.4 g/mol
4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate
CAS No.: 63800-01-1
Reference Standards
VCID: VC0042742
Molecular Formula: C₁₈H₂₈N₄O₈
Molecular Weight: 428.4 g/mol
CAS No. | 63800-01-1 |
---|---|
Product Name | 4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate |
Molecular Formula | C₁₈H₂₈N₄O₈ |
Molecular Weight | 428.4 g/mol |
IUPAC Name | (2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate |
Standard InChI | InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1 |
Standard InChIKey | LCYXYLLJXMAEMT-SAXRGWBVSA-N |
Isomeric SMILES | C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |
SMILES | C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N |
Canonical SMILES | C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N |
Physical Description | Solid |
Description | Pyridinoline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pyridinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. Pyridinoline has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid. |
Synonyms | 2-Amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinio]-2,3,4,6-tetradeoxy-L-erythro-Hexonic Acid Inner Salt; Pyridinoline |
PubChem Compound | 105068 |
Last Modified | Nov 11 2021 |
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